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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of

thioformaldehyde (H₂CS) and its deuterated isotopologues, monodeuterated

thioformaldehyde (HDCS) and dideuterated thioformaldehyde (D₂CS). The information is

compiled from experimental and computational studies to support research in areas such as

astrochemistry, molecular spectroscopy, and theoretical chemistry.

Spectroscopic Data Comparison
Isotopic substitution with deuterium significantly alters the spectroscopic properties of

thioformaldehyde due to the change in mass. This section presents a compilation of rotational

constants and vibrational frequencies for H₂CS, HDCS, and D₂CS from various studies.

Table 1: Rotational Constants of Thioformaldehyde and its Isotopologues (in MHz)

Isotopologue A B C Reference

H₂¹²C³²S 299737.5 17653.9 16645.1 [1][2]

HD¹²C³²S 197918 16218 14990 [1][2][3]

D₂¹²C³²S 142697 14977 13554 [1][2][3]

Table 2: Vibrational Frequencies of Thioformaldehyde and its Isotopologues (in cm⁻¹)
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Isotopol
ogue

ν₁ (a₁) ν₂ (a₁) ν₃ (a₁) ν₄ (b₁) ν₅ (b₂) ν₆ (b₂)
Referen
ce

H₂CS 2971.0 1455.5 1059.2 991.0 3024.6 990.2 [3]

HDCS 2285.6 1357.5 1074.9 929.8 3115.9 814.4 [3]

D₂CS
Not

Available

Not

Available

Not

Available

Not

Available

Not

Available

Not

Available

Note: The vibrational frequencies for D₂CS were not explicitly found in the provided search

results.

Experimental and Computational Methodologies
The data presented in this guide are derived from a combination of laboratory spectroscopic

studies and quantum-chemical calculations.

Experimental Protocols:

Rotational Spectroscopy: The rotational spectra of thioformaldehyde and its isotopologues

were investigated using various spectrometer setups.[1][2][4][5]

Sample Preparation: Thioformaldehyde (H₂CS) was produced by the pyrolysis of

trimethylene sulfide ((CH₂)₃S).[1] The isotopic species were studied in their natural

isotopic composition.

Frequency Ranges: Measurements were conducted in several frequency regions,

including 110-377 GHz, 566-930 GHz, and 1290-1390 GHz.[1][4][5][6]

Instrumentation: A variety of spectrometers were used, including solid-state based

systems and those employing backward-wave oscillators (BWOs) and frequency

multipliers.[1][5]

Data Analysis: The measured transition frequencies were fitted using Pickett's SPCAT and

SPFIT programs with Watson's S-reduced Hamiltonian to determine the spectroscopic

parameters.[2][6]
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Computational Methods:

Quantum-Chemical Calculations: To complement experimental data and aid in the

determination of equilibrium structures, various quantum-chemical calculations were

performed.[1][3][7][8]

Methods: The molecular geometries of the thioformaldehyde isotopologues were

optimized using methods such as Møller-Plesset perturbation theory (MP2) and coupled-

cluster singles and doubles (CCSD).[3][7][8]

Basis Sets: A range of basis sets, including cc-pVDZ and 6-311G*, were employed in

these calculations.[3][7][8]

Calculated Properties: These calculations yielded vibrational frequencies, rotational

constants, dipole moments, and bond lengths and angles.[3][7] The theoretical results

show significant alterations in spectroscopic properties upon deuteration while the

structural properties remain largely unaffected.[3][7]

Visualizing the Isotopic Substitution Workflow
The following diagram illustrates the general workflow for studying the isotopic substitution of

thioformaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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